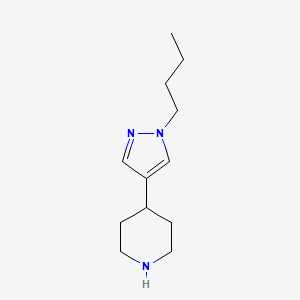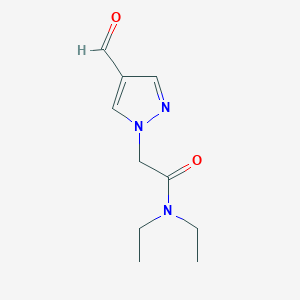![molecular formula C12H18N2O B1485509 trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol CAS No. 2166107-65-7](/img/structure/B1485509.png)
trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol
概要
説明
trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a hydrazine group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol typically involves the reaction of 2,3-dimethylphenylhydrazine with a cyclobutanone derivative. The reaction conditions often require the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy compounds.
Reduction: Reduction of the compound can yield hydrazine derivatives with altered substituents on the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Modified hydrazine derivatives.
Substitution: Functionalized cyclobutane derivatives.
科学的研究の応用
trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclopentan-1-ol
- trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclohexan-1-ol
Comparison
- Structural Differences : The primary difference lies in the ring size, which can affect the compound’s reactivity and biological activity.
- Reactivity : Smaller rings like cyclobutane are generally more strained and reactive compared to larger rings like cyclopentane or cyclohexane.
- Biological Activity : The unique structure of trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol may confer distinct biological properties not observed in its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(1R,2R)-2-[2-(2,3-dimethylphenyl)hydrazinyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-4-3-5-10(9(8)2)13-14-11-6-7-12(11)15/h3-5,11-15H,6-7H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIVZVYVHSHQPU-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NNC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NN[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)


![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)

